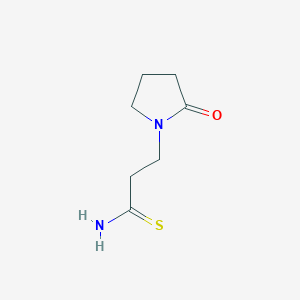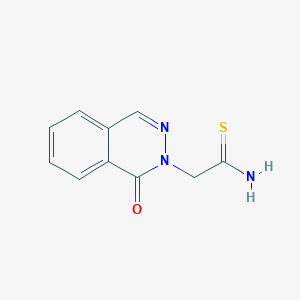
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide (2-ODET) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the phthalazine family, which includes compounds with a variety of biological activities. 2-ODET has been studied for its ability to affect biochemical and physiological processes in a number of different organisms.
Aplicaciones Científicas De Investigación
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of oxidative stress in cell culture models, as well as to investigate the role of oxidative stress in diseases such as cancer. It has also been used to study the effects of oxidative stress on the immune system, and to investigate the role of oxidative stress in the development of neurodegenerative diseases.
Mecanismo De Acción
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide has been found to act as an antioxidant, meaning that it can protect cells from the damaging effects of oxidative stress. It does this by reacting with reactive oxygen species (ROS) and reducing their levels. This reduces the amount of oxidative damage to cells, which can help to protect them from disease.
Biochemical and Physiological Effects
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide has been found to have a number of biochemical and physiological effects. It has been found to reduce levels of ROS, which can protect cells from oxidative damage. It has also been found to reduce inflammation, which can help to protect cells from damage caused by inflammatory processes. It has also been found to reduce levels of pro-inflammatory cytokines, which can help to reduce the risk of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide in laboratory experiments has a number of advantages. It is easy to synthesize, and can be easily purified to a high level of purity. It is also relatively inexpensive, making it a cost-effective tool for research. The main limitation of using 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide in laboratory experiments is that it is not as effective as some other compounds at reducing oxidative stress.
Direcciones Futuras
The potential future directions of research using 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide include further investigation of its antioxidant effects, its potential to reduce inflammation, and its ability to reduce levels of pro-inflammatory cytokines. Further research could also investigate its potential to be used as a therapeutic agent for the treatment of diseases associated with oxidative stress and inflammation. Additionally, further research could investigate the potential of 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide to be used as an adjuvant to enhance the effectiveness of other therapeutic agents. Finally, research could explore the potential of 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide to be used as a tool to study the effects of oxidative stress in different organisms.
Métodos De Síntesis
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide can be synthesized using a two-step process. The first step involves the reaction of 1,2-dihydrophthalazine with ethanethioamide in a solvent such as acetonitrile. The second step involves the oxidation of the resulting product with hydrogen peroxide in the presence of a base, such as potassium carbonate. The reaction yields a product with a purity of up to 99%.
Propiedades
IUPAC Name |
2-(1-oxophthalazin-2-yl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-9(15)6-13-10(14)8-4-2-1-3-7(8)5-12-13/h1-5H,6H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUQQTYKBFFCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)
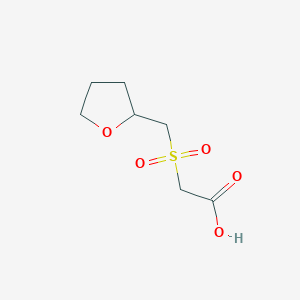
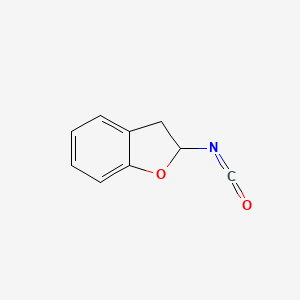

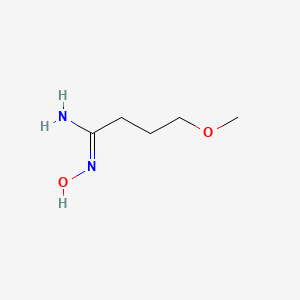
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)
![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)

![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)
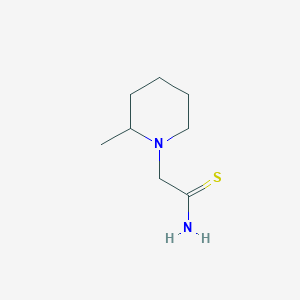
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)

